4-Chloro-3-fluorobenzhydrol
Description
4-Chloro-3-fluorobenzhydrol (C₁₃H₁₀ClFO, molecular weight 230.67 g/mol) is a benzhydrol derivative featuring a chlorine atom at the 4-position and a fluorine atom at the 3-position on one benzene ring, while the other ring remains unsubstituted (Figure 1). This compound serves as a key intermediate in pharmaceutical synthesis and organic chemistry due to the electron-withdrawing effects of the halogen substituents, which modulate reactivity and stability.
Properties
Molecular Formula |
C13H10ClFO |
|---|---|
Molecular Weight |
236.67 g/mol |
IUPAC Name |
(4-chloro-3-fluorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H10ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
InChI Key |
IHXGOBHUOPVANK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluorobenzhydrol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with phenylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds via nucleophilic addition to form the desired alcohol. The reaction conditions usually involve low temperatures to control the reactivity of the Grignard reagent and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluorobenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chloro-3-fluorobenzophenone.
Reduction: Formation of 4-chloro-3-fluorotoluene.
Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-fluorobenzhydrol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluorobenzhydrol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Chloro-3-fluorobenzhydrol with four analogs, highlighting substituent positions, molecular properties, and applications:
Key Observations :
- Substituent Effects: Halogen positioning (e.g., 4-Cl vs. 3-Cl) significantly impacts electronic properties. For instance, this compound’s electron-withdrawing groups enhance its stability in acidic conditions compared to non-halogenated analogs .
Synthetic Pathways :
- Analogs like 4-Chloro-3-hydroxybenzotrifluoride () are synthesized via nitration and catalytic hydrogenation, suggesting similar routes for this compound .
- Brominated derivatives (e.g., 4-Bromo-3'-chloro-6'-methylbenzhydrol) often employ Friedel-Crafts or Grignard reactions, highlighting the versatility of benzhydrol synthesis .
Crystallographic Analysis :
- Tools like SHELX and ORTEP-3 () are critical for resolving subtle structural differences, such as ring puckering () and validating bond angles in halogenated benzhydrols .
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